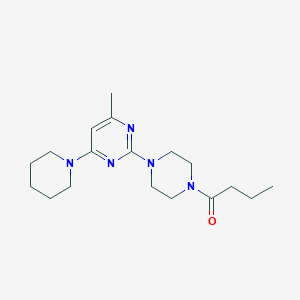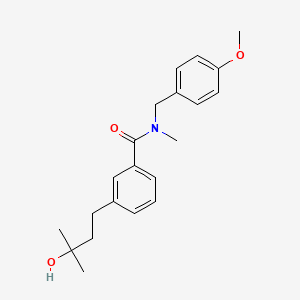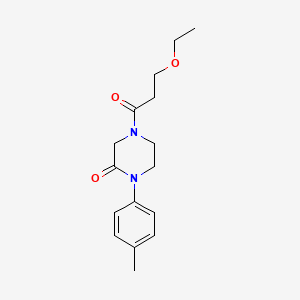![molecular formula C20H18N2O3 B5531858 2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5531858.png)
2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, including structures similar to 2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione, often involves innovative methods that afford these compounds in good yields. For example, a palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines has been employed to produce 2-substituted isoindole-1,3-diones efficiently, showcasing the compound's synthetic accessibility and the methodology's tolerance to various functional groups (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular structures of isoindole-1,3-dione derivatives are characterized by significant conformational diversity, influenced by their substituents. Crystallographic studies reveal that these compounds can adopt different molecular conformations, which are crucial for their chemical reactivity and interaction with biological molecules. For instance, the crystal structure analysis of similar compounds has shown varied conformations and interactions, including hydrogen bonds and π-π interactions, which are pivotal for understanding their molecular behavior (Bin Li et al., 2005).
Chemical Reactions and Properties
Isoindole-1,3-diones undergo a range of chemical reactions, highlighting their reactivity and potential for further functionalization. These compounds participate in reactions that modify their structure and enhance their utility in various applications. The synthesis and functionalization processes often involve nucleophilic attacks, cyclizations, and substitutions that lead to a diverse array of derivatives with tailored properties.
Physical Properties Analysis
The physical properties of isoindole-1,3-dione derivatives, such as solubility, melting points, and crystal structures, are determined by their molecular geometry and substituents. These properties are essential for their application in material science and pharmaceuticals, influencing their processing, formulation, and biological activity. Detailed studies on compounds like 2-(4-ethoxyphenyl)isoindoline-1,3-dione provide insight into how structural features affect physical properties (G. Duru et al., 2018).
作用機序
While the specific mechanism of action for “2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione” is not mentioned in the retrieved papers, piperidine derivatives have been found to have various pharmacological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Safety and Hazards
The safety and hazards of “2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione” are not explicitly mentioned in the retrieved papers. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
将来の方向性
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .
特性
IUPAC Name |
2-[3-(piperidine-1-carbonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18(21-11-4-1-5-12-21)14-7-6-8-15(13-14)22-19(24)16-9-2-3-10-17(16)20(22)25/h2-3,6-10,13H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMOEWXYAKLKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S*)-3,3,4-trimethyl-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-ol](/img/structure/B5531780.png)
![5-{4-[(butylthio)methyl]-5-methyl-2-furyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5531781.png)
![methyl 4-[(7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5531786.png)


![(4aS*,7aR*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531803.png)
![N-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5531810.png)
![9-(5-methoxy-2-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531818.png)
![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B5531830.png)
![methyl 4-{[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]methyl}benzoate](/img/structure/B5531843.png)
![3-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5531860.png)
![5-(ethylthio)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5531865.png)

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)